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Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-

Catalog No.
S13901958
CAS No.
M.F
C14H10N2O2
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-

Product Name

Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-

IUPAC Name

3-[(2,4-dihydroxyphenyl)methylideneamino]benzonitrile

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C14H10N2O2/c15-8-10-2-1-3-12(6-10)16-9-11-4-5-13(17)7-14(11)18/h1-7,9,17-18H

InChI Key

BTQGCXJRJSROBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)O)O)C#N

Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)- is an aromatic organic compound characterized by a structure that includes a benzonitrile moiety linked to a 2,4-dihydroxybenzylideneamino group. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of hydroxyl groups in the structure may enhance its reactivity and biological activity compared to simpler benzonitrile derivatives.

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of various amines or carboxylic acids upon hydrolysis.
  • Hydrolysis: Benzonitrile can be hydrolyzed to produce benzamide and subsequently benzoic acid under acidic or basic conditions.
  • Condensation Reactions: The amino group in 3-(2,4-dihydroxybenzylidenamino)- can engage in condensation reactions with aldehydes or ketones, forming imines or other nitrogen-containing compounds.

The biological activity of benzonitrile derivatives is an area of active research. Compounds similar to 3-(2,4-dihydroxybenzylidenamino)- have been studied for their potential as:

  • Anticancer Agents: Some benzonitrile derivatives exhibit inhibitory effects on cancer cell proliferation and may interfere with signaling pathways involved in tumor growth.
  • Antimicrobial Activity: Certain derivatives have shown promise as antimicrobial agents, potentially due to their ability to disrupt microbial cell functions.

For instance, research has indicated that similar compounds can inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy .

The synthesis of 3-(2,4-dihydroxybenzylidenamino)- can be achieved through several methods:

  • Condensation Reaction: The compound can be synthesized by reacting 2,4-dihydroxybenzaldehyde with benzonitrile in the presence of a suitable catalyst under reflux conditions.
  • Ammoxidation of Toluene: This method involves the reaction of toluene with ammonia and oxygen at elevated temperatures to yield benzonitrile, which can then be further modified.
  • Dehydration of Aldoximes: Benzonitrile can also be prepared from benzaldehyde oxime through dehydration processes.

Benzonitrile and its derivatives have various applications:

  • Solvent: It is commonly used as a solvent in organic synthesis due to its polar aprotic nature.
  • Precursor for Synthesis: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Ligand in Coordination Chemistry: Benzonitrile forms coordination complexes with transition metals, which are useful in catalysis and materials science.

Interaction studies involving 3-(2,4-dihydroxybenzylidenamino)- focus on its binding affinity and mechanism of action against specific biological targets. For instance, studies on related compounds have demonstrated their ability to inhibit protein-protein interactions critical for tumor progression . These studies often employ techniques such as molecular docking and fluorescence assays to assess binding affinities and biological efficacy.

Several compounds share structural similarities with 3-(2,4-dihydroxybenzylidenamino)-. Here are some examples:

Compound NameStructureUnique Features
BenzonitrileC6H5CNSimple nitrile structure; used as a solvent.
2-HydroxybenzonitrileC6H4(OH)CNContains one hydroxyl group; shows different reactivity patterns.
4-HydroxybenzonitrileC6H4(OH)CNSimilar to 2-hydroxy variant but with different biological activities.
3-Hydroxy-2-nitrobenzonitrileC6H3(NO2)(OH)CNContains nitro group; potential for different pharmacological properties.

The uniqueness of 3-(2,4-dihydroxybenzylidenamino)- lies in its dual functional groups (hydroxyl and amino), which may enhance its reactivity and biological activity compared to simpler benzonitriles.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

238.074227566 g/mol

Monoisotopic Mass

238.074227566 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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